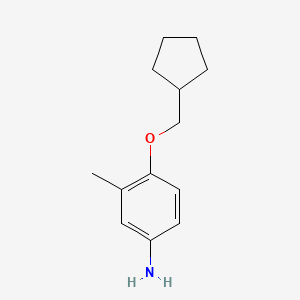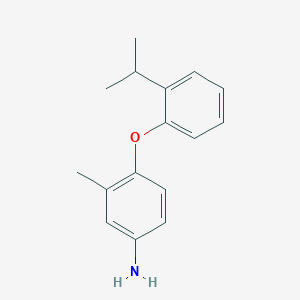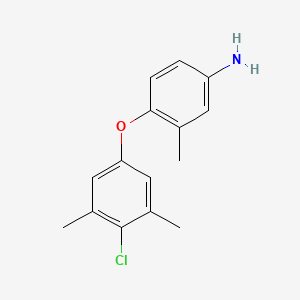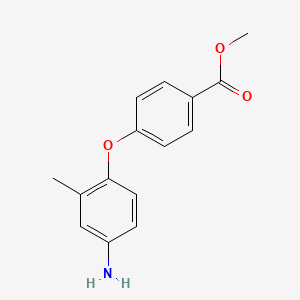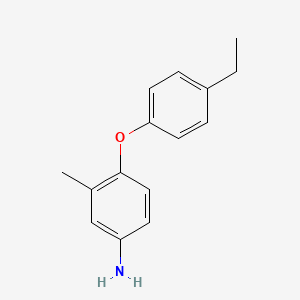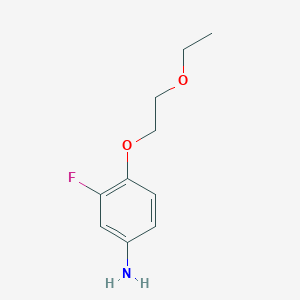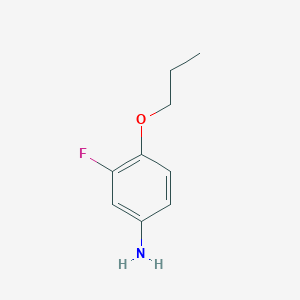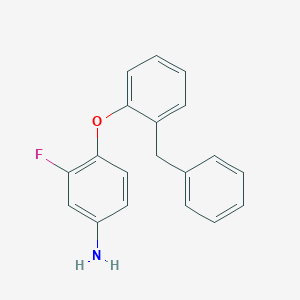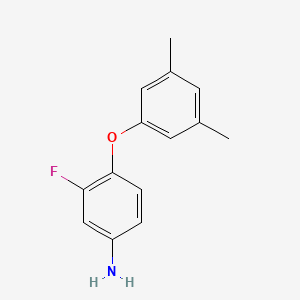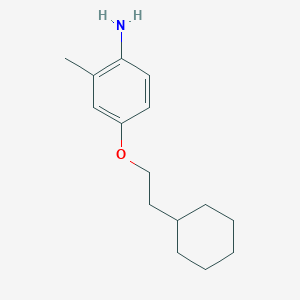![molecular formula C17H20FNO B3172818 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline CAS No. 946742-50-3](/img/structure/B3172818.png)
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline
Descripción general
Descripción
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline, also known as 4-F-TPPA, is an aniline derivative that has numerous applications in both scientific research and laboratory experiments. It is a colorless, crystalline solid that is soluble in ethanol and other organic solvents. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds. 4-F-TPPA has been used in the synthesis of various compounds, including drugs, pesticides, and dyes. It has also been used in the synthesis of several biologically active compounds.
Aplicaciones Científicas De Investigación
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has been used in various scientific research applications. It has been used in the synthesis of several biologically active compounds such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). It has also been used in the synthesis of several drugs, such as celecoxib, a nonsteroidal anti-inflammatory drug (NSAID). In addition, this compound has been used in the synthesis of several pesticides, such as the insecticide fipronil.
Mecanismo De Acción
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is an aniline derivative, and as such, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are involved in inflammation, pain, and fever. This compound is believed to inhibit the activity of COX-2, thereby reducing inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed to have anti-inflammatory, analgesic, and antipyretic properties. In addition, it has been used in the synthesis of several drugs, such as celecoxib, which is used to treat arthritis and other inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has several advantages for laboratory experiments. It is a relatively inexpensive and readily available compound, which makes it ideal for use in research. In addition, it is soluble in organic solvents, making it easy to work with in the lab. However, it is important to note that this compound is an aniline derivative, and as such, it is toxic and should be handled with care.
Direcciones Futuras
There are several potential future directions for the use of 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline. It could be used in the synthesis of new drugs and pesticides, as well as in the synthesis of new biologically active compounds. In addition, it could be used in the synthesis of new materials for use in drug delivery systems. Finally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as its potential therapeutic applications.
Propiedades
IUPAC Name |
3-fluoro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIAIUQXVBHJSKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



